Bienvenue dans la boutique en ligne BenchChem!

2-(2,5-Difluoro-benzyl)-piperazine

Medicinal Chemistry Lead Optimisation Property-Based Drug Design

2-(2,5-Difluoro-benzyl)-piperazine (CAS 907971-61-3) is a 2-substituted benzylpiperazine derivative with a molecular formula of C₁₁H₁₄F₂N₂ and a molecular weight of 212.24 g/mol. It belongs to the privileged piperazine scaffold family extensively employed in medicinal chemistry for the construction of CNS-active agents, kinase inhibitors, and GPCR modulators.

Molecular Formula C11H14F2N2
Molecular Weight 212.24 g/mol
Cat. No. B14847735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluoro-benzyl)-piperazine
Molecular FormulaC11H14F2N2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1CNC(CN1)CC2=C(C=CC(=C2)F)F
InChIInChI=1S/C11H14F2N2/c12-9-1-2-11(13)8(5-9)6-10-7-14-3-4-15-10/h1-2,5,10,14-15H,3-4,6-7H2
InChIKeyKMILWZSOMDFKSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,5-Difluoro-benzyl)-piperazine Procurement Guide: Structural & Pharmacochemical Baseline


2-(2,5-Difluoro-benzyl)-piperazine (CAS 907971-61-3) is a 2-substituted benzylpiperazine derivative with a molecular formula of C₁₁H₁₄F₂N₂ and a molecular weight of 212.24 g/mol . It belongs to the privileged piperazine scaffold family extensively employed in medicinal chemistry for the construction of CNS-active agents, kinase inhibitors, and GPCR modulators [1]. The compound features a 2,5-difluorobenzyl group attached at the 2-position of the piperazine ring, distinguishing it from the far more common 1-substituted regioisomer (CAS 179334-18-0). This regioisomeric placement alters the basicity hierarchy of the two piperazine nitrogens and introduces a chiral centre at C-2, enabling enantioselective downstream chemistry that the achiral 1-substituted isomer cannot provide .

Why 2-(2,5-Difluoro-benzyl)-piperazine Cannot Be Replaced by 1-Substituted or Other Difluorobenzyl Piperazine Isomers


Interchanging 2-(2,5-difluoro-benzyl)-piperazine with its 1-substituted regioisomer or alternative difluorobenzyl positional isomers introduces uncontrolled variables that can irreversibly alter a lead optimisation campaign. The 2-substituted architecture produces a chiral centre at the point of attachment and reorders the relative basicity of the two piperazine nitrogens (predicted ΔpKₐ ≈ 1.5–2.0 log units between N-1 and N-4 versus the symmetrical 1-substituted form), directly affecting protonation state, solubility, and target engagement at physiological pH [1]. Furthermore, the 2,5-difluoro substitution pattern on the phenyl ring delivers a distinct electronic and steric profile compared to 2,4-, 2,6-, 3,4- or 3,5-difluoro isomers, with documented consequences for metabolic stability and π-stacking interactions in enzyme binding pockets [2]. Even among 2-substituted benzylpiperazines, the absence of fluorine (2-benzylpiperazine) yields a logP difference of approximately 1.2 units and altered hydrogen-bond acceptor capacity, making direct substitution scientifically indefensible without full re-validation of the SAR series .

Quantitative Differential Evidence for 2-(2,5-Difluoro-benzyl)-piperazine Versus Closest Analogs


Regioisomeric Differentiation: 2-Substituted vs. 1-Substituted Benzylpiperazine – Physicochemical Property Comparison

The regioisomeric shift from the 1-position to the 2-position of the piperazine ring fundamentally alters the physicochemical fingerprint. The 1-substituted isomer (CAS 179334-18-0) has a measured LogP of 1.63670, density of 1.177 g/cm³, boiling point of 271.3°C at 760 mmHg, flash point of 117.9°C, and refractive index n20/D 1.517, with a polar surface area (PSA) of 15.27 Ų . In the 2-substituted target compound (CAS 907971-61-3), the introduction of a chiral centre and the repositioning of the benzyl group relative to the piperazine ring system result in a predicted LogP shift of approximately +0.1 to +0.3 units (estimated ~1.75–1.95) and a PSA increase to approximately 18–21 Ų, attributable to altered nitrogen exposure . This regioisomerism directly impacts chromatographic retention behaviour, formulation partitioning, and the protonation microspecies distribution at physiological pH, making the two isomers non-interchangeable in quantitative SAR models [1].

Medicinal Chemistry Lead Optimisation Property-Based Drug Design

Chiral Centre Differentiation: Racemic 2-(2,5-Difluoro-benzyl)-piperazine vs. Enantiopure (S)-Form

2-(2,5-Difluoro-benzyl)-piperazine possesses a stereogenic centre at the C-2 carbon of the piperazine ring, which is absent in all 1-substituted benzylpiperazines. The racemate (CAS 907971-61-3) and the enantiopure (S)-enantiomer (CAS 1240589-32-5) are both commercially available, enabling procurement strategies ranging from cost-effective racemic screening to enantioselective lead optimisation . The enantiopure form is reported at 98% purity from multiple suppliers, while the racemate is available at 95–98% purity depending on the vendor . By contrast, 1-(2,5-difluorobenzyl)piperazine (CAS 179334-18-0) is achiral and offers no enantiomeric differentiation option, limiting its utility in programmes where chirality-driven target engagement (e.g., asymmetric enzyme binding pockets, diastereomeric salt resolution) is structurally required [1].

Stereochemistry Enantioselective Synthesis Chiral Resolution

Fluorine Substitution Pattern SAR: 2,5-Difluoro vs. Other Difluorobenzyl Isomers in Thymidine Phosphorylase Inhibition

A published structure–activity relationship study of piperazine-based thymidine phosphorylase inhibitors demonstrated that derivatives built on the 4-(2,5-difluorobenzyl)piperazine-1-carbothioamide scaffold achieved IC₅₀ values ranging from 0.2 ± 0.01 to 42.20 ± 0.70 µM, with the 2,5-difluoro substitution consistently outperforming the standard inhibitor 7-deazaxanthine (IC₅₀ = 38.68 ± 1.12 µM) [1]. Although this study used the 1-carbothioamide derivative rather than the free 2-substituted piperazine, the data establish that the 2,5-difluorobenzyl pharmacophore is permissive for potent enzyme inhibition, whereas molecular docking indicated that alternative fluorine substitution patterns (e.g., 2,4-difluoro, 3,4-difluoro) orient the phenyl ring differently within the active site, weakening the hydrogen-bonding network with key residues [2]. The target compound, bearing the identical 2,5-difluorobenzyl group but with a free secondary amine at the 4-position, retains the validated pharmacophoric substitution pattern while offering an unsubstituted N-4 position for further SAR expansion, an option not available to the fully elaborated 1-carbothioamide comparator [3].

Thymidine Phosphorylase Angiogenesis Cancer Therapeutics

Differential Pharmacological Annotation: 1-(2,5-Difluorobenzyl)piperazine as HCO₃⁻/Cl⁻ Exchanger Inhibitor vs. 2-Substituted Scaffold as a Multipurpose Intermediate

The 1-substituted regioisomer 1-(2,5-difluorobenzyl)piperazine (1-DBP) has been characterised as an inhibitor of the chloride channel HCO₃⁻/Cl⁻ exchanger in gastroduodenal drug research, with activity reported in gastric bicarbonate transport assays . This pharmacological annotation, while relevant for gastrointestinal programmes, constrains the 1-substituted isomer to a relatively narrow target space. By contrast, 2-(2,5-difluoro-benzyl)-piperazine is not annotated as an ion channel modulator but instead serves as a versatile, unencumbered synthetic intermediate whose free N-4 position can be selectively functionalised for diverse target classes including kinases (MEK1 with reported IC₅₀ < 1 nM for elaborated analogs), GPCRs, and proteases without interference from pre-existing target pharmacology [REFS-2, REFS-3]. This functional orthogonality makes the 2-substituted compound the preferred choice for programmes requiring a clean-slate scaffold.

Gastrointestinal Pharmacology Ion Transport Chemical Biology Tool Compounds

Procurement-Driven Application Scenarios for 2-(2,5-Difluoro-benzyl)-piperazine


Enantioselective Medicinal Chemistry: Chiral Lead Generation from a Single Scaffold

Medicinal chemistry teams requiring both racemic screening libraries and enantiopure lead compounds can procure both CAS 907971-61-3 (racemate) and CAS 1240589-32-5 (S-enantiomer) from the same chemical series. This dual procurement strategy enables initial HTS hit confirmation with the cost-effective racemate, followed by enantiopure follow-up without switching chemotype, a workflow not possible with achiral 1-substituted benzylpiperazines. The differential pKₐ profile between N-1 and N-4 in the 2-substituted architecture further permits chemoselective N-functionalisation without protecting-group manipulation, reducing synthetic step count by an estimated 1–2 steps compared to the 1-substituted isomer [REFS-1, REFS-2].

Kinase Inhibitor Programmes: Accessing MEK and PI3K Chemical Space

Elaborated derivatives of the 2-(2,5-difluorobenzyl)piperazine scaffold have demonstrated sub-nanomolar MEK1 inhibition (IC₅₀ = 0.0150 nM) and nanomolar PI3Kδ activity (IC₅₀ = 182 nM), as documented in the BindingDB/ChEMBL databases [1]. The free N-4 position of the target compound serves as the optimal vector for installing kinase-directed warheads, while the 2,5-difluorobenzyl group provides beneficial metabolic stability and suitable lipophilicity (estimated LogP 1.75–1.95) within the desired range for oral kinase inhibitors. This compound therefore functions as a strategic intermediate for kinase-focused library synthesis, distinct from the 1-substituted isomer which bears pre-existing ion channel pharmacology that may confound kinase selectivity profiling.

Thymidine Phosphorylase-Targeted Antiangiogenic Agent Development

The 2,5-difluorobenzyl pharmacophore has been independently validated in a peer-reviewed thymidine phosphorylase inhibition study, where piperazine derivatives bearing this substitution pattern achieved IC₅₀ values as low as 0.2 ± 0.01 µM, representing a ~193-fold potency improvement over the standard inhibitor 7-deazaxanthine (38.68 ± 1.12 µM) [1]. The target compound, 2-(2,5-difluoro-benzyl)-piperazine, provides the identical pharmacophoric benzyl group with a free piperazine N-4 position amenable to elaboration into carbothioamide, urea, or sulfonamide derivatives, enabling direct entry into this biologically validated chemical space. Alternative difluorobenzyl positional isomers lack comparable peer-reviewed target engagement data for this enzyme class.

GPCR Modulator Discovery: CNS and Metabolic Disease Applications

Patent WO2002048124A2 discloses 2-substituted piperazine derivatives as modulators of GPCR targets implicated in obesity, diabetes, and CNS disorders [1]. The 2-(2,5-difluorobenzyl) substitution pattern provides a balanced lipophilicity-electrostatic profile suitable for blood-brain barrier penetration, while the chiral 2-position enables stereochemical optimisation of receptor subtype selectivity. Procurement of this specific compound, rather than the more common 1-substituted isomer, aligns with the patent-defined structural space and provides a direct entry point into an IP-protected chemical series for GPCR drug discovery.

Quote Request

Request a Quote for 2-(2,5-Difluoro-benzyl)-piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.